molecular formula C15H14O3 B6328842 4-(4-Methoxy-3-methylphenyl)benzoic acid CAS No. 885965-61-7

4-(4-Methoxy-3-methylphenyl)benzoic acid

Cat. No.: B6328842
CAS No.: 885965-61-7
M. Wt: 242.27 g/mol
InChI Key: RCCSDAAOKYVXAH-UHFFFAOYSA-N
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Description

4-(4-Methoxy-3-methylphenyl)benzoic acid is a biphenyl carboxylic acid derivative featuring a benzoic acid core substituted at the 4-position with a 4-methoxy-3-methylphenyl group. This compound’s structure combines two aromatic rings: one bearing the carboxylic acid functionality and the other substituted with methoxy and methyl groups at positions 4 and 3, respectively.

Properties

IUPAC Name

4-(4-methoxy-3-methylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-9-13(7-8-14(10)18-2)11-3-5-12(6-4-11)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCSDAAOKYVXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620419
Record name 4'-Methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885965-61-7
Record name 4'-Methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-3-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. For instance, 4-methoxy-3-methylphenylboronic acid can be coupled with 4-bromobenzoic acid under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-3-methylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 4-(4-carboxy-3-methylphenyl)benzoic acid.

    Reduction: Formation of 4-(4-methoxy-3-methylcyclohexyl)benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Methoxy-3-methylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3-methylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, contributing to its overall activity.

Comparison with Similar Compounds

Structural Analogues of Biphenyl Carboxylic Acids

4-(3-Chloroanilino)benzoic Acid
  • Structure: A benzoic acid substituted at the 4-position with a 3-chloroanilino group (NH-linked phenyl ring with Cl at position 3).
  • Key Features :
    • Dihedral angle between aromatic rings: 34.66°, leading to a twisted conformation due to steric hindrance .
    • Forms acid-acid dimers via O–H···O hydrogen bonds, stabilizing the crystal lattice .
    • Biological Activity : Potent inhibitor of AKR1C2 and AKR1C3 enzymes, with applications in prostate cancer therapy .
4-Benzyloxy-3-methoxybenzoic Acid
  • Structure : Benzoic acid with a benzyloxy group at position 4 and a methoxy group at position 3.
  • Key Features :
    • Molecular formula: C15H14O4 (MW: 258.27) .
    • Lacks the biphenyl system but shares substituent diversity (methoxy, benzyloxy).
    • Applications: Intermediate in organic synthesis for pharmaceuticals and agrochemicals .
4-(3-Nitrobenzyloxy)benzoic Acid Methyl Ester
  • Structure : Methyl ester of benzoic acid with a 3-nitrobenzyloxy substituent at position 4.
  • Key Features :
    • Synthesized via nucleophilic substitution (K2CO3/DMF, 70°C) with 82% yield .
    • Nitro groups enhance electrophilicity, making it a precursor for further functionalization .

Functional Group Variations

4-Methoxy-3-methylbenzoic Acid
  • Structure : Benzoic acid with methoxy (position 4) and methyl (position 3) groups.
  • Key Features: Molecular weight: 166.17; hydrogen bond donor/acceptor count: 1/3 . Higher topological polar surface area (46.53 Ų) compared to biphenyl derivatives, affecting solubility .
4-Amino-3-methoxybenzoic Acid
  • Structure: Benzoic acid with amino (position 4) and methoxy (position 3) groups.
  • Key Features: Amino group introduces basicity, enabling salt formation for improved bioavailability . Used in peptide synthesis and as a building block for dyes .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Hydrogen Bonding
4-(4-Methoxy-3-methylphenyl)benzoic Acid ~258 (estimated) Not reported Acid dimer formation likely
4-Benzyloxy-3-methoxybenzoic Acid 258.27 Not reported O–H···O and C–H···π interactions
4-Methoxy-3-methylbenzoic Acid 166.17 Not reported Single O–H donor; high solubility in DMSO

Biological Activity

4-(4-Methoxy-3-methylphenyl)benzoic acid, also known as a derivative of benzoic acid, exhibits various biological activities that make it a subject of interest in pharmacological research. This article provides a detailed overview of its biological activity, mechanism of action, and potential applications, supported by relevant data and findings from diverse sources.

Chemical Structure and Properties

The compound this compound features a methoxy group and a methyl group on its phenyl ring, which may influence its biological activity by enhancing solubility and binding affinity to molecular targets. Its molecular formula is C16H16O3C_{16}H_{16}O_3.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The methoxy and methyl groups can enhance the compound's binding affinity, while the benzoic acid moiety allows for hydrogen bonding and other non-covalent interactions. This mechanism is crucial for modulating various biological processes, including enzyme inhibition and receptor modulation.

Biological Activities

  • Antibacterial Activity :
    • The compound has shown promise as an antibacterial agent due to its structural similarities with sulfonamides, which are known to inhibit bacterial growth by interfering with folate synthesis. This property positions it as a potential candidate in developing new antibacterial therapies.
  • Anti-inflammatory Effects :
    • Research indicates that derivatives of benzoic acid may exhibit anti-inflammatory properties. The presence of substituents like methoxy and methyl groups can enhance these effects, making this compound a candidate for further studies in inflammatory conditions.
  • Enzyme Inhibition :
    • Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with enzymes such as acetylcholinesterase has been noted, indicating potential implications in neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Study on Antibacterial Properties : A comparative analysis demonstrated that compounds similar to this compound exhibited significant antibacterial activity against various strains of bacteria. The study highlighted the effectiveness of the compound in inhibiting bacterial growth comparable to established antibiotics.
  • Anti-inflammatory Research : In vitro studies indicated that this compound could reduce inflammation markers in cell cultures treated with pro-inflammatory cytokines. This suggests its potential use in therapeutic formulations aimed at reducing inflammation .

Data Table: Biological Activities of Related Compounds

Compound NameMolecular FormulaBiological Activity
4-Aminobenzoic AcidC₇H₇NO₂Local anesthetic properties
SulfanilamideC₆H₈N₂O₂SAntibacterial activity
4-MethoxybenzenesulfonamideC₇H₉NO₃SAntibacterial properties
This compoundC₁₆H₁₆O₃Antibacterial, anti-inflammatory

Q & A

Basic Questions

Q. What are the primary synthetic routes for 4-(4-Methoxy-3-methylphenyl)benzoic acid, and what are their advantages?

  • Answer: The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated benzoic acid derivatives and methoxy/methyl-substituted aryl boronic acids. Key reagents include palladium catalysts (e.g., Pd(PPh₃)₄) and bases like Na₂CO₃. Advantages include modularity for introducing substituents, though yields may vary (60–85%) depending on steric hindrance from the methyl group .
  • Methodological Tip: Optimize reaction temperature (80–110°C) and solvent polarity (e.g., toluene/water mixtures) to improve regioselectivity. Purification via recrystallization (ethanol/water) enhances purity .

Q. How is this compound characterized structurally?

  • Answer: Key techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy δ ~3.8 ppm; aromatic protons δ 6.8–7.9 ppm) .
  • FTIR: Peaks at ~1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy group) .
  • HPLC/MS: For purity assessment (>95%) and molecular ion verification (e.g., [M-H]⁻ at m/z 255.1) .

Q. What safety precautions are recommended for handling this compound?

  • Answer: Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation. Store in a cool, dry place away from oxidizers. No acute toxicity data is available, but treat as a irritant based on structural analogs .

Advanced Research Questions

Q. How can contradictory data on reaction yields for derivatives of this compound be resolved?

  • Answer: Discrepancies often arise from varying steric effects or competing side reactions (e.g., demethylation). Use controlled experiments:

  • DOE (Design of Experiments): Systematically vary catalyst loading (1–5 mol%), solvent (DMF vs. THF), and reaction time.
  • In Situ Monitoring: Employ TLC or inline NMR to track intermediate formation .
    • Case Study: A 2023 study achieved 82% yield using microwave-assisted synthesis (100°C, 30 min) versus 65% with conventional heating .

Q. What strategies optimize the compound’s solubility for biological assays?

  • Answer: The compound’s low aqueous solubility (logP ~3.2) can be improved via:

  • Salt Formation: Use sodium or potassium salts by reacting with NaOH/KOH in ethanol.
  • Co-solvents: DMSO (≤10% v/v) or cyclodextrin inclusion complexes enhance solubility in cell culture media .
    • Validation: Confirm stability via UV-Vis spectroscopy (λmax ~260 nm) over 24 hours .

Q. How does the methyl group at the 3-position influence biological activity compared to other analogs?

  • Answer: The methyl group enhances lipophilicity, improving membrane permeability in in vitro models. However, it may reduce binding affinity to targets like COX-2 due to steric clashes. Comparative studies with 4-methoxy analogs show a 2-fold decrease in IC₅₀ for anti-inflammatory activity but improved pharmacokinetics (t₁/₂ = 4.2 h vs. 2.8 h) .
  • Experimental Design: Use molecular docking (AutoDock Vina) and MD simulations to predict steric effects on target binding .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Answer: Key issues include:

  • Purification: Column chromatography is impractical at scale; switch to acid-base extraction or continuous crystallization.
  • Byproduct Formation: Optimize stoichiometry to minimize di-substituted byproducts (e.g., 4,5-dimethoxy analogs).
  • Yield Consistency: Implement PAT (Process Analytical Technology) tools for real-time monitoring .

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